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Introduction to Single-Molecule FRET with Cy3.5
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical

technique that allows for the study of conformational dynamics and intermolecular interactions

of biomolecules in real-time. By measuring the efficiency of energy transfer between a donor

fluorophore and an acceptor fluorophore, smFRET provides insights into the distances between

specific sites on a molecule, typically in the range of 2-10 nanometers. This capability makes it

an invaluable tool for elucidating complex biological processes such as protein folding, enzyme

catalysis, and the mechanisms of molecular machines.

The choice of fluorophores is critical for successful smFRET experiments. Cyanine dyes are a

popular choice due to their high extinction coefficients, good quantum yields, and photostability.

[1] Cy3.5, a member of the cyanine dye family, serves as an excellent donor fluorophore in

smFRET studies, often paired with an acceptor like Cy5.5. Its spectral properties, with an

excitation maximum around 581-591 nm and an emission maximum around 596-604 nm, make

it suitable for use with common laser lines and detection systems.[2] Furthermore, its good

photostability, especially when used with oxygen scavenging and triplet-state quenching

systems, allows for extended observation times necessary for capturing dynamic molecular

events.[1][3]

These application notes provide a detailed protocol for conducting smFRET experiments using

Cy3.5, from protein labeling to data acquisition and analysis.
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Key Photophysical Properties of Cy3.5
A thorough understanding of the photophysical properties of the chosen fluorophore is

essential for designing and interpreting smFRET experiments. The table below summarizes the

key characteristics of Cy3.5.

Property Value Reference

Excitation Maximum (λex) ~581-591 nm [2]

Emission Maximum (λem) ~596-604 nm [2]

Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹ [2][4]

Fluorescence Quantum Yield

(Φ)
~0.15 - 0.35 [2][4]

Fluorescence Lifetime (τ) ~0.5 ns (in PBS) [5]

Experimental Protocols
Protocol 1: Protein Labeling with Cy3.5 NHS Ester
This protocol describes the labeling of a protein with Cy3.5 N-hydroxysuccinimide (NHS) ester,

which reacts with primary amines (e.g., lysine residues or the N-terminus).

Materials:

Protein of interest (in an amine-free buffer, e.g., PBS)

Cy3.5 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)
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Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Protein Preparation:

Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[7][8] If the

protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against

PBS.[7]

Dye Preparation:

Immediately before use, dissolve the Cy3.5 NHS ester in a small amount of anhydrous

DMF or DMSO to create a 10 mM stock solution.[2][9]

Labeling Reaction:

Add the Cy3.5 stock solution to the protein solution. A starting molar ratio of dye to protein

of 10:1 to 15:1 is recommended.[2][7] The optimal ratio should be determined empirically

for each protein.

Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[2][8]

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

Incubate for an additional 15-30 minutes at room temperature.

Purification:

Separate the labeled protein from unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS. The labeled protein will elute first.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein)

and ~591 nm (for Cy3.5).
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Calculate the protein concentration and the dye concentration to determine the molar ratio

of dye to protein.

Labeling Reaction Parameters

Parameter Recommended Value

Protein Concentration 2-10 mg/mL

Labeling Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5

Dye Stock Solution 10 mM in anhydrous DMF or DMSO

Dye:Protein Molar Ratio 10:1 to 15:1 (starting point)

Reaction Time 1 hour

| Reaction Temperature | Room Temperature |

Sample Preparation

Labeling Purification & Analysis

Protein Preparation
(2-10 mg/mL in amine-free buffer)

Labeling Reaction
(1 hour, RT, dark)

Cy3.5 NHS Ester Preparation
(10 mM in DMSO/DMF)

Quenching
(Tris-HCl)

Purification
(Gel Filtration) DOL Calculation
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Protein labeling workflow with Cy3.5 NHS ester.

Protocol 2: smFRET Data Acquisition using TIRF
Microscopy
This protocol outlines the general steps for acquiring smFRET data using a Total Internal

Reflection Fluorescence (TIRF) microscope.
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Materials:

Labeled biomolecule (e.g., protein, DNA)

Microscope coverslips and slides

Immobilization reagents (e.g., biotin-streptavidin)

Imaging Buffer (see table below)

Imaging Buffer with Oxygen Scavenging System

Component
Final
Concentration

Purpose Reference

Tris-HCl, pH 8.0 10-50 mM Buffer [10]

NaCl 50-100 mM Salt [10]

Glucose Oxidase 165 U/mL Oxygen Scavenger [10]

Catalase 2,170 U/mL Oxygen Scavenger [10]

β-D-glucose 0.4% (w/v)
Substrate for Glucose

Oxidase
[10]

| Trolox | 2 mM | Triplet-state quencher |[10] |

Procedure:

Surface Passivation and Immobilization:

Clean and passivate microscope slides and coverslips to minimize non-specific binding.

Immobilize the labeled biomolecules on the surface at a low density suitable for single-

molecule imaging (e.g., via biotin-streptavidin interaction).

Microscope Setup:

Use a TIRF microscope equipped with a laser for exciting Cy3.5 (e.g., 561 nm).
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Ensure proper alignment of the laser for total internal reflection.

Use appropriate dichroic mirrors and emission filters to separate the donor (Cy3.5) and

acceptor fluorescence.

Data Acquisition:

Add the Imaging Buffer to the sample chamber. The oxygen scavenging system helps to

improve dye stability.[11][12]

Illuminate the sample with the excitation laser.

Record movies of the donor and acceptor fluorescence channels simultaneously using a

sensitive camera (e.g., EMCCD).

Typical Data Acquisition Parameters

Parameter Recommended Value

Excitation Wavelength ~561 nm

Laser Power 5-30 mW

Camera Integration Time 50-200 ms

| Movie Duration | Several minutes (until photobleaching) |
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Microscope Setup

Imaging

Data Recording

Immobilized Labeled Molecule

Add Imaging Buffer with
Oxygen Scavenging System

TIRF Microscope Alignment

Excite Cy3.5 (e.g., 561 nm laser)

Detect Donor and Acceptor Fluorescence

Record Movie (EMCCD Camera)

Raw Data (Time Series of Images)
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Workflow for smFRET data acquisition.

Data Analysis
The primary output of an smFRET experiment is a time series of fluorescence intensities for the

donor and acceptor. From these traces, the FRET efficiency (E) can be calculated for each time

point using the following equation:

E = IA / (ID + IA)

Where IA is the intensity of the acceptor and ID is the intensity of the donor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12953943?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12953943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting FRET efficiency time traces can be analyzed to identify different conformational

states and the kinetics of transitions between them.

Input Data

Processing

Analysis

Output

Raw Movie Data

Identify Single Molecules

Extract Donor & Acceptor Intensities

Calculate FRET Efficiency vs. Time

Build Histograms & Analyze Dynamics

Conformational States & Kinetics

Click to download full resolution via product page

Data analysis workflow for smFRET experiments.

Conclusion
This application note provides a comprehensive guide for utilizing Cy3.5 in single-molecule

FRET experiments. By following the detailed protocols for protein labeling and data acquisition,
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researchers can effectively probe the conformational dynamics and interactions of their

biomolecules of interest. The use of appropriate imaging buffers with oxygen scavenging and

triplet-state quenching systems is crucial for maximizing the photostability of Cy3.5 and

obtaining high-quality smFRET data. Careful data analysis will then yield valuable insights into

the molecular mechanisms underlying various biological processes, aiding in fundamental

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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